molecular formula C13H8ClN3 B15234702 5-Chloro-2-phenylpyrido[3,4-B]pyrazine CAS No. 556053-83-9

5-Chloro-2-phenylpyrido[3,4-B]pyrazine

Katalognummer: B15234702
CAS-Nummer: 556053-83-9
Molekulargewicht: 241.67 g/mol
InChI-Schlüssel: GAPIIBAMDKQAMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-phenylpyrido[3,4-B]pyrazine is a heterocyclic compound that contains a pyridine ring fused with a pyrazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine and phenyl groups in its structure contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-phenylpyrido[3,4-B]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine with phenylhydrazine under acidic conditions to form the desired pyrazine ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-phenylpyrido[3,4-B]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-phenylpyrido[3,4-B]pyrazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-phenylpyrido[3,4-B]pyrazine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenylpyrido[3,4-B]pyrazine: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    5-Bromo-2-phenylpyrido[3,4-B]pyrazine: Contains a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.

    5-Chloro-2-methylpyrido[3,4-B]pyrazine: Contains a methyl group instead of a phenyl group, which can alter its biological activity and chemical behavior.

Uniqueness

5-Chloro-2-phenylpyrido[3,4-B]pyrazine is unique due to the presence of both chlorine and phenyl groups, which contribute to its distinct chemical properties and potential applications. The chlorine atom can participate in various substitution reactions, while the phenyl group can enhance its interactions with biological targets and materials.

Eigenschaften

CAS-Nummer

556053-83-9

Molekularformel

C13H8ClN3

Molekulargewicht

241.67 g/mol

IUPAC-Name

5-chloro-2-phenylpyrido[3,4-b]pyrazine

InChI

InChI=1S/C13H8ClN3/c14-13-12-10(6-7-15-13)17-11(8-16-12)9-4-2-1-3-5-9/h1-8H

InChI-Schlüssel

GAPIIBAMDKQAMC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CN=C3C(=N2)C=CN=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.